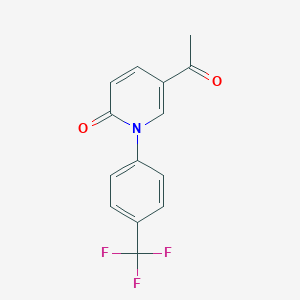
5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one: is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of an acetyl group at the 5-position, a trifluoromethyl group at the 4-position of the phenyl ring, and a pyridin-2(1H)-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 2-acetylpyridine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions, such as hydrochloric acid or sulfuric acid, to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into materials with specific properties, such as conductivity or fluorescence.
Biology:
Biochemical Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: The compound’s structure can serve as a scaffold for designing new drugs with potential therapeutic effects.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The acetyl group can participate in hydrogen bonding, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
5-Acetyl-1-phenylpyridin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Acetyl-1-(4-methylphenyl)pyridin-2(1H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness: The presence of the trifluoromethyl group in 5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one imparts unique properties, such as increased lipophilicity and enhanced stability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C14H10F3NO2 |
|---|---|
Peso molecular |
281.23 g/mol |
Nombre IUPAC |
5-acetyl-1-[4-(trifluoromethyl)phenyl]pyridin-2-one |
InChI |
InChI=1S/C14H10F3NO2/c1-9(19)10-2-7-13(20)18(8-10)12-5-3-11(4-6-12)14(15,16)17/h2-8H,1H3 |
Clave InChI |
SROHTDABPCADIW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















